2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-11-28(25,26)23-10-9-15-7-8-17(12-16(15)13-23)22-20(24)14-27-19-6-4-3-5-18(19)21/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGRBGYFWOTKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
It has been suggested that the compound may exert its effects through interactions with various receptors or proteins within the body.
Biochemical Pathways
The compound may affect various biochemical pathways within the body. The specific pathways and their downstream effects are currently unknown.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
It has been suggested that the compound may have anticonvulsant activity, indicating potential effects on neuronal function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound. Specific details about how these factors influence the compound’s action are currently unknown.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The n-butyl group (30) confers higher yield (82%) and lower melting point (75°C) compared to polar substituents (31, 32), suggesting improved synthetic efficiency and crystallinity trade-offs.
Tetrahydroisoquinoline-Based Analogs ()
- N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide (): Lacks the fluorophenoxy group but shares the tetrahydroisoquinoline-sulfonamide motif.
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide (): Structural isomer with a 4-fluorophenyl (vs. 2-fluorophenoxy) and acetyl (vs. propylsulfonyl) group. The para-fluorine position may alter electronic effects, while the acetyl group is less electron-withdrawing than sulfonyl .
Pharmacologically Relevant Analog: Goxalapladib ()
Goxalapladib, a naphthyridine-containing acetamide, shares fluorophenyl and trifluoromethyl motifs. Its larger structure (MW 718.80) and piperidine/methoxyethyl groups suggest enhanced binding to complex targets (e.g., atherosclerosis-related proteins). Compared to the target compound, Goxalapladib’s extended conjugation and multiple fluorine atoms likely improve potency but increase synthetic complexity .
Agrochemical Acetamides ()
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloro-substituents and bulky aromatic groups. These structural differences reflect optimization for herbicidal activity (e.g., lipid membrane disruption) rather than the target compound’s likely CNS or metabolic targeting .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Functional group introduction : Coupling the fluorophenoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (60–80°C, DMF solvent) .
- Sulfonylation : Reacting the tetrahydroisoquinoline core with propylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the acetamide moiety .
- Optimization : Monitor intermediates via TLC and HPLC (>95% purity threshold). Adjust solvent polarity (e.g., switch from THF to acetonitrile) and catalyst loading (e.g., 10–20 mol% Pd for coupling steps) to improve yields .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify fluorophenoxy (δ 6.8–7.2 ppm for aromatic protons) and sulfonyl groups (δ 3.1–3.5 ppm for SO-CH) .
- HPLC-MS : Confirm molecular weight (calc. ~460 g/mol) and purity (>95%) using reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm) and sulfonyl S=O peaks (~1350 cm) .
Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize neurological targets (e.g., dopaminergic or serotonergic receptors) based on structural analogs .
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (IC determination) using HEK293 cells expressing human D/5-HT receptors .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity (e.g., 10 µM initial concentration, 1 h incubation) .
- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC/IC values .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound under conflicting yield/purity requirements?
- Methodological Answer :
- Factors : Temperature (X), solvent polarity (X), catalyst loading (X).
- Response Variables : Yield (Y), purity (Y).
- Central Composite Design : Run 15–20 experiments to model interactions. For example:
| Experiment | X (°C) | X (Solvent) | X (mol%) | Y (%) | Y (%) |
|---|---|---|---|---|---|
| 1 | 60 | DMF | 10 | 62 | 92 |
| 2 | 80 | Acetonitrile | 20 | 78 | 88 |
- Optimization : Response surface methodology identifies a compromise (e.g., 70°C, 15 mol% catalyst, THF solvent) balancing yield (75%) and purity (90%) .
Q. What computational strategies can predict the compound’s pharmacokinetic (PK) properties and guide in vivo studies?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS = -4.2), and blood-brain barrier penetration (high likelihood due to sulfonyl group) .
- Docking Simulations : AutoDock Vina models interactions with D receptors (binding energy ≤ -8.0 kcal/mol suggests strong affinity) .
- Metabolism Prediction : CYP450 isoform reactivity (e.g., CYP3A4-mediated oxidation of tetrahydroisoquinoline) via StarDrop .
Q. How can contradictory data on the compound’s mechanism of action (e.g., receptor vs. enzyme targets) be resolved?
- Methodological Answer :
- Orthogonal Assays :
- Knockout Models : CRISPR-Cas9-generated receptor-deficient cell lines to isolate off-target effects .
- Thermal Shift Assays : Detect direct binding to enzymes by monitoring protein melting temperature shifts (ΔT > 2°C indicates interaction) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK for kinase activity) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors with immobilized catalysts (e.g., Pd/C packed beds) reduce racemization risks .
- Crystallization Control : Use chiral additives (e.g., L-proline) during recrystallization to enforce enantiomeric excess (>98% ee) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression and intermediates in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
